molecular formula C11H12O2S B12113565 Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide CAS No. 62157-95-3

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide

Cat. No.: B12113565
CAS No.: 62157-95-3
M. Wt: 208.28 g/mol
InChI Key: PXBIRSBSDRKWAN-UHFFFAOYSA-N
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Description

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 2,5-dihydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, substituted thiophenes, and reduced sulfide compounds .

Scientific Research Applications

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide: A similar compound with a methyl group instead of a 4-methylphenyl group.

    Thiophene, 2,5-dihydro-3,4-dimethyl-, 1,1-dioxide: Another related compound with two methyl groups on the thiophene ring.

Uniqueness

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

62157-95-3

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-(4-methylphenyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C11H12O2S/c1-9-2-4-10(5-3-9)11-6-7-14(12,13)8-11/h2-6H,7-8H2,1H3

InChI Key

PXBIRSBSDRKWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCS(=O)(=O)C2

Origin of Product

United States

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